2-Cyano-3-methylpyridine

Organic Synthesis Process Chemistry Cyanopyridine Synthesis

This specific 2-cyano-3-methyl regioisomer is the indispensable, non-interchangeable precursor for blockbuster antihistamines loratadine and rupatadine. Generic cyanopyridine substitution is not feasible—only this exact 2-cyano-3-methyl substitution pattern maps onto the tricyclic core required for these APIs. Supplied as ≥98% purity crystalline powder with full CoA, MSDS, and QC documentation to support GMP manufacturing. Sourcing CAS 20970-75-6 specifically is non-negotiable for process continuity in API production.

Molecular Formula C7H6N2
Molecular Weight 118.14 g/mol
CAS No. 20970-75-6
Cat. No. B185307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-3-methylpyridine
CAS20970-75-6
Molecular FormulaC7H6N2
Molecular Weight118.14 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C#N
InChIInChI=1S/C7H6N2/c1-6-3-2-4-9-7(6)5-8/h2-4H,1H3
InChIKeyWBXZCDIZXWDPBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 2-Cyano-3-methylpyridine (CAS: 20970-75-6) Is a Strategic Procurement Target for Loratadine-Class API Synthesis


2-Cyano-3-methylpyridine (CAS: 20970-75-6; C₇H₆N₂; MW 118.14) is a heterocyclic aromatic compound featuring a cyano group at the 2-position and a methyl group at the 3-position of the pyridine ring [1]. It exists as a white to light beige crystalline powder with a melting point of 83–87 °C, exhibiting poor aqueous solubility but solubility in heated ethanol, ether, benzene, and chloroform . While broadly categorized as a cyanopyridine building block, this compound is not a generic commodity intermediate. Its specific substitution pattern directly maps onto the core scaffold of blockbuster antihistamines and antiallergic agents, making it an indispensable, non-interchangeable precursor for specific active pharmaceutical ingredient (API) synthetic routes .

Beyond Cyanopyridine: Why 2-Cyano-3-methylpyridine (20970-75-6) Cannot Be Replaced by 2-Cyanopyridine or 3-Cyano-2-methylpyridine


Generic substitution of cyanopyridine isomers in pharmaceutical synthesis is not feasible due to fundamental differences in regiochemistry that dictate downstream reaction pathways and final drug structure. While 2-cyanopyridine (picolinonitrile) provides a reactive nitrile handle, it lacks the essential 3-methyl substituent required to construct the tricyclic core of loratadine and rupatadine . Conversely, the isomer 3-cyano-2-methylpyridine (CAS: 1721-23-9) possesses both functional groups but positions the cyano group ortho to the ring nitrogen differently, leading to divergent electronic properties and steric hindrance that are incompatible with established industrial protocols for these specific APIs . Therefore, sourcing 2-cyano-3-methylpyridine specifically is a non-negotiable requirement for process continuity in the manufacture of these blockbuster drugs.

Quantitative Differentiation of 2-Cyano-3-methylpyridine (20970-75-6): Evidence-Based Selection vs. Isomeric Analogs


Industrial Process Efficiency: Comparing Synthetic Routes for 2-Cyano-3-methylpyridine

In the industrial synthesis of 2-cyano-3-methylpyridine, the choice of route significantly impacts yield and cost. A direct cyanation route using 3-methylpyridine N-oxide and trimethylsilyl cyanide achieves a substantially higher yield (approx. 87%) compared to an alternative route using 3-methylpyridine N-oxide without this reagent, which yields only approx. 18% . This represents a critical process selection parameter, as the higher-yielding route directly correlates with lower raw material costs and reduced waste for procurement planning.

Organic Synthesis Process Chemistry Cyanopyridine Synthesis

Regioselective Synthesis: A Cleaner Route to 2-Cyano-3-methylpyridine via Oxidative Ammonolysis

The formation of 2-cyano-3-methylpyridine via oxidative ammonolysis of 2,3-dimethylpyridine proceeds through a mechanism distinct from the formation of its close analog, 4-cyano-3-methylpyridine (from 3,4-dimethylpyridine) [1]. While specific yield data for this comparative study is not publicly available in the abstract, the documented difference in conversion mechanisms at elevated temperature implies that catalyst selection and reaction conditions can be tuned to favor the 2-cyano isomer over the 4-cyano isomer. This provides a foundational understanding for developing a more regioselective and thus higher-purity industrial process.

Oxidative Ammonolysis Catalysis Regioselective Synthesis

Application Specificity: 2-Cyano-3-methylpyridine as the Exclusive Intermediate for Loratadine

2-Cyano-3-methylpyridine is explicitly identified as the critical intermediate for synthesizing loratadine and rupatadine . While other cyanopyridines like 3-cyano-2-methylpyridine or 2-cyanopyridine are used in broader pharmaceutical contexts, they are not documented as viable building blocks for this specific class of tricyclic antihistamines due to the precise substitution pattern required on the pyridine ring [1]. This is not merely a preference but a structural constraint imposed by the final drug molecule.

Pharmaceutical Intermediate Antihistamine Synthesis API Manufacturing

Verified Downstream Reactivity: High-Yield Hydrolysis to 3-Methylpicolinamide

The reactivity of the 2-cyano group in this specific substitution pattern has been quantitatively verified. Hydrolysis of 2-cyano-3-methylpyridine under acidic conditions (conc. H₂SO₄, 80°C, 25 min) yields 3-methylpicolinamide with an excellent yield of 97% [1]. While nitrile hydrolysis is a general reaction, this specific high yield demonstrates the compound's clean and predictable reactivity within a defined pharmaceutical intermediate sequence, contrasting with potential steric hindrance or electronic effects in other isomers (e.g., 3-cyano-2-methylpyridine) that could lower yields or increase byproduct formation.

Amide Synthesis Nitrile Hydrolysis Synthetic Methodology

Optimal Deployment Scenarios for 2-Cyano-3-methylpyridine (20970-75-6) in Industrial and R&D Settings


GMP Manufacturing of Loratadine and Rupatadine APIs

This is the primary and most commercially significant application for 2-cyano-3-methylpyridine . In this scenario, the compound's specific 2-cyano-3-methyl substitution is an absolute structural requirement. Procurement teams should prioritize suppliers offering this compound with high purity (≥98-99%) and comprehensive documentation (CoA, MSDS) to support GMP manufacturing. The yield data from the optimized synthesis [Section 3, Evidence 1] suggests that a secure and cost-effective supply chain is best established with vendors whose own manufacturing utilizes high-yielding cyanation methods.

Synthesis of 3-Methylpicolinamide and Related Heterocyclic Building Blocks

In exploratory chemistry or early-stage drug discovery, 2-cyano-3-methylpyridine serves as a versatile entry point to a range of derivatives. The high-yielding conversion to 3-methylpicolinamide (97%) provides a robust route to amide derivatives, which can be further elaborated [Section 3, Evidence 4] [1]. This contrasts with using the isomer 3-cyano-2-methylpyridine, where the adjacent methyl group could sterically hinder reactions at the nitrile. Researchers can confidently procure this compound for library synthesis, knowing that its reactivity is well-characterized and efficient.

Process R&D for Cyanopyridine Synthesis and Catalyst Optimization

For chemical engineers and process chemists, 2-cyano-3-methylpyridine represents a model substrate for studying regioselective ammoxidation and cyanation reactions. The mechanistic distinctions between its formation and that of 4-cyano-3-methylpyridine during oxidative ammonolysis [Section 3, Evidence 2] [2] provide a research basis for optimizing vanadium oxide catalysts or developing novel catalytic systems. Procuring the compound as a reference standard allows for analytical method development (HPLC, GC) to monitor reaction progress and purity, a crucial step in scaling up from lab to pilot plant.

Analytical Reference Standard for Impurity Profiling in Related APIs

Given its role as a key starting material for loratadine, 2-cyano-3-methylpyridine itself is a critical impurity marker in the final API. Analytical chemistry and quality control (QC) laboratories require a highly pure, well-characterized reference standard of this compound (typically >99% by HPLC) . Procuring a certified analytical standard is essential for developing and validating HPLC or GC methods to ensure the final drug product meets regulatory purity thresholds. The known physical properties, including specific melting point and solubility profile , aid in its unambiguous identification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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